1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
A study highlighted the synthesis and aminolysis of a glycidyl derivative obtained by reacting N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. The research focused on the epoxidation and aminolysis processes, examining their regioselectivity through various spectroscopic methods (Palchikov, Prid’ma, & Kas’yan, 2014).
Physicochemical Properties and Toxicity
Another study explored the physicochemical properties, Brönsted acidity, and ecotoxicity of protic ionic liquids (PILs) containing the camphorsulfonate anion. This research synthesized new PILs variants and assessed their density, viscosity, thermal degradation, and toxicity towards human pathogenic bacteria, providing insights into the effects of alkyl and aromatic substitution on the imidazolium cation (Sardar et al., 2018).
Conformational Studies and Self-Association
Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide investigated its structure and self-association in solution. This study utilized IR spectroscopy and quantum chemical methods to evaluate proton affinities and analyze hydrogen bond topologies, contributing to a deeper understanding of molecular interactions and associations (Sterkhova, Moskalik, & Shainyan, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit t-lymphocytes . More research is needed to confirm the specific targets of this compound.
Mode of Action
It’s suggested that similar compounds prevent the formation of active transcription factors such as nf-at and nf-il2a in t-lymphocytes . These transcription factors are essential for interleukin-2 (IL2) gene expression .
Biochemical Pathways
The inhibition of t-lymphocytes suggests that it may affect immune response pathways, particularly those involving the production of interleukin-2 .
Result of Action
The inhibition of t-lymphocytes and the prevention of the formation of certain transcription factors suggest that it may suppress immune responses .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4S/c1-15(2)11-7-8-16(15,14(22)9-11)10-26(23,24)21-12-3-5-13(6-4-12)25-17(18,19)20/h3-6,11,21H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVLKRKUBYNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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